N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a pyrrolo[3,4-b]pyridine dione core, a bicyclic heterocycle with fused pyrrole and pyridine rings. An ethyl linker connects the core to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide group. The triazole ring may facilitate hydrogen bonding, while the phenyl and carboxamide substituents contribute to lipophilicity and target binding.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c25-16(14-11-21-24(22-14)12-5-2-1-3-6-12)20-9-10-23-17(26)13-7-4-8-19-15(13)18(23)27/h1-8,11H,9-10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXWIGKKYASARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Target Compound Advantages: The dione core and carboxamide may improve solubility over halogenated analogs like 904459-86-5.
- Limitations :
- Lack of empirical data on binding affinity or metabolic stability.
- Pyrrolo-pyridazine analogs () demonstrate superior pharmacokinetic profiles due to trifluoromethyl and morpholine groups, suggesting areas for structural optimization.
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core and a triazole moiety. Its molecular formula is with a molecular weight of approximately 339.3 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.3 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as apoptosis and cell proliferation.
- Modulate Inflammatory Responses : Research indicates that it can influence pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
-
Cell Line Studies : In vitro tests on cancer cell lines have demonstrated significant cytotoxic effects. For instance:
- A549 (lung cancer) : Exhibited a dose-dependent reduction in cell viability.
- MCF-7 (breast cancer) : Indicated apoptosis induction through caspase activation.
- Mechanistic Insights : The compound's mechanism involves the activation of p53 signaling pathways leading to increased apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses:
- In Vivo Models : Animal studies revealed that treatment with this compound led to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Potential Applications : These findings suggest its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of the compound against various cancer types. Results showed that it significantly inhibited tumor growth in xenograft models of breast cancer.
Study 2: Inflammation Modulation
Another research focused on its anti-inflammatory properties using a mouse model of colitis. The results indicated a marked reduction in disease severity and histological damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
